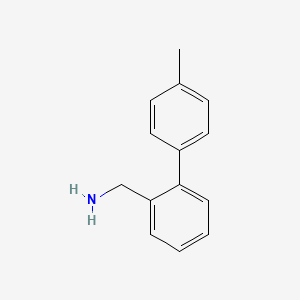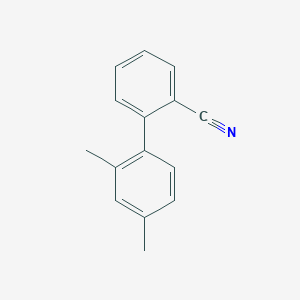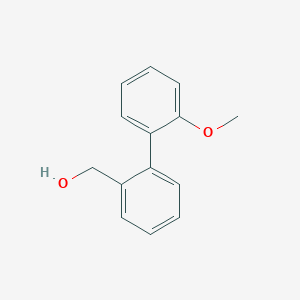![molecular formula C15H14N4O B7836253 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)
2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by the presence of a phenyl group attached to the triazole ring and an aniline group
Mécanisme D'action
Target of Action
Similar arylamine derivatives have been used as hole transporting materials in perovskite solar cells . These compounds are known to interact with the perovskite layer in the solar cells, facilitating the transport of positive charges (holes) from the perovskite layer to the electrode .
Mode of Action
The mode of action of this compound involves its interaction with the perovskite layer in solar cells. The compound’s structure allows it to accept and transport positive charges (holes) efficiently . This hole extraction ability is crucial for the functioning of perovskite solar cells .
Biochemical Pathways
The compound’s interaction with the perovskite layer and its role in charge transport are key aspects of its function .
Pharmacokinetics
Its thermal stability, a crucial property for materials used in solar cells, is reported to be better than that of spiro-ometad, a commonly used hole transport material .
Result of Action
The use of 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in perovskite solar cells results in efficient hole transport, contributing to the overall power conversion efficiency of the solar cells . The compound’s superior thermal stability also contributes to the longevity and performance of the solar cells .
Action Environment
The performance and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the compound’s thermal stability is crucial for its performance in solar cells, which are often exposed to high temperatures . Additionally, the compound’s hole extraction ability is directly related to the amount of light the solar cell receives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor containing the methoxy group reacts with the triazole ring.
Attachment of the Aniline Group: : The aniline group can be attached to the triazole ring through a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole precursor.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form various oxidation products, such as nitrobenzene or azobenzene derivatives.
Reduction: : The compound can be reduced to form different reduction products, such as amines or amides.
Substitution: : The triazole ring and the phenyl group can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and nitric acid (HNO₃).
Reduction: : Common reducing agents include hydrogen gas (H₂), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).
Substitution: : Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation Products: : Nitrobenzene, azobenzene derivatives, and other oxidized aniline derivatives.
Reduction Products: : Amines, amides, and other reduced aniline derivatives.
Substitution Products: : Halogenated derivatives, alkylated derivatives, and acylated derivatives.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound has shown biological activity, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: : It has potential therapeutic applications in the treatment of various diseases, including infections and cancer.
Industry: : It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be compared with other similar compounds, such as:
2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline: : Similar structure but with a different position of the methoxy group on the phenyl ring.
2-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]aniline: : Similar structure but with a hydroxyl group instead of a methoxy group.
2-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-3-yl]aniline: : Similar structure but with a different type of triazole ring.
These compounds may exhibit similar biological activities but with varying degrees of potency and specificity due to the differences in their chemical structures.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSGFYWVCMSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)




![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B7836224.png)
![2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7836230.png)
![3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7836233.png)
![2-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836241.png)
![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)
![3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
![[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid](/img/structure/B7836279.png)
![3-pyridin-3-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836284.png)
